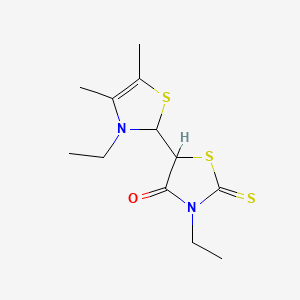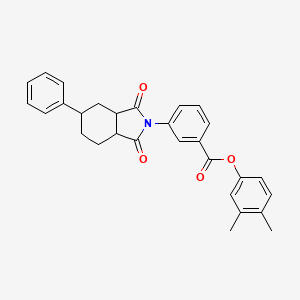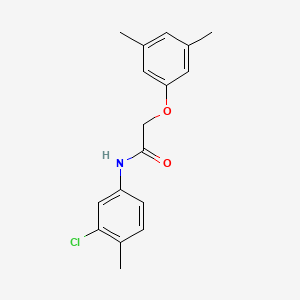![molecular formula C21H27N3O3S B12471385 2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound Its structure includes a cyclohexyl group, a methylbenzenesulfonamido group, a pyridinylmethyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the sulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with cyclohexylamine under basic conditions.
Formation of the acetamide: The intermediate product from the first step can be reacted with 4-pyridinemethanol and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.
Reduction: Reduction reactions could target the sulfonamide or acetamide groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential as a drug candidate or as a probe to study biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with proteins, enzymes, or nucleic acids, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide lies in its specific structural features, which may confer unique chemical and biological properties. For example, the position of the pyridinyl group could significantly influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C21H27N3O3S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(19-5-3-2-4-6-19)16-21(25)23-15-18-11-13-22-14-12-18/h7-14,19H,2-6,15-16H2,1H3,(H,23,25) |
Clé InChI |
WTJKXKHQDHPALN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one](/img/structure/B12471305.png)
![2-[4-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B12471310.png)


![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)

![N-(2-cyanoethyl)-N-({5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}methyl)methanesulfonamide](/img/structure/B12471352.png)
amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12471384.png)
![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
![ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12471403.png)
